molecular formula C5H2Br2FN B3039662 3,6-Dibromo-2-fluoropyridine CAS No. 1256820-70-8

3,6-Dibromo-2-fluoropyridine

Cat. No.: B3039662
CAS No.: 1256820-70-8
M. Wt: 254.88 g/mol
InChI Key: AALHQUYZOQBPQX-UHFFFAOYSA-N
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Description

3,6-Dibromo-2-fluoropyridine: is a halogenated pyridine derivative characterized by the presence of two bromine atoms and one fluorine atom on the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dibromo-2-fluoropyridine typically involves halogenation reactions. One common method is the bromination of 2-fluoropyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired positions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, can further optimize the production process .

Chemical Reactions Analysis

Types of Reactions: 3,6-Dibromo-2-fluoropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF) or tetrahydrofuran (THF), and bases like potassium carbonate (K2CO3).

    Coupling Reactions: Boronic acids, palladium catalysts, and bases like potassium phosphate (K3PO4).

    Reduction Reactions: Palladium on carbon (Pd/C) and hydrogen gas.

Major Products:

    Substitution Reactions: Substituted pyridine derivatives.

    Coupling Reactions: Biaryl compounds.

    Reduction Reactions: 2-Fluoropyridine.

Mechanism of Action

The mechanism of action of 3,6-Dibromo-2-fluoropyridine depends on its specific application. In chemical reactions, the presence of bromine and fluorine atoms influences the compound’s reactivity and selectivity. The electron-withdrawing nature of the fluorine atom can stabilize reaction intermediates, while the bromine atoms can act as leaving groups in substitution reactions .

Comparison with Similar Compounds

  • 2,3-Dibromopyridine
  • 2,6-Dibromopyridine
  • 3,5-Dibromopyridine
  • 2-Fluoropyridine
  • 3-Fluoropyridine

Comparison: 3,6-Dibromo-2-fluoropyridine is unique due to the specific positioning of the bromine and fluorine atoms on the pyridine ring. This arrangement imparts distinct reactivity and selectivity compared to other halogenated pyridines. For example, 2,3-Dibromopyridine and 2,6-Dibromopyridine have different substitution patterns, leading to variations in their chemical behavior and applications .

Properties

IUPAC Name

3,6-dibromo-2-fluoropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Br2FN/c6-3-1-2-4(7)9-5(3)8/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AALHQUYZOQBPQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1Br)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Br2FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.88 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256820-70-8
Record name 3,6-dibromo-2-fluoropyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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